molecular formula C19H21N3O4S B4576363 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide

Cat. No.: B4576363
M. Wt: 387.5 g/mol
InChI Key: HZRMRKIKEUYDRF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.12527733 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Applications

N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, including compounds similar to the specified chemical, have been designed, synthesized, and evaluated for anticonvulsant activity and neurotoxicity. These compounds showed significant anticonvulsant activity in several seizure models, including maximal electroshock (MES), subcutaneous metrazol (scMET), and 6 Hz model tests. Specifically, compounds demonstrated 100% protection in both MES and 6 Hz tests at certain doses, highlighting their potential as novel anticonvulsant agents. The compounds also exhibited good binding properties with epilepsy molecular targets such as GABA(A) delta and GABA(A) alpha-1 receptors, further supporting their application in epilepsy management. A computational study was carried out for the calculation of pharmacophore patterns and the prediction of pharmacokinetic properties, indicating a scientific approach towards optimizing these compounds for better efficacy and safety profiles (Tripathi, Kumar, 2013).

Antimicrobial and Anticancer Applications

Similar hydrazinecarbothioamide derivatives have been synthesized and characterized for their antimicrobial and anticancer activities. For instance, novel thiosemicarbazone derivatives containing benzimidazole moieties were prepared and evaluated for anti-malarial properties in vitro, demonstrating significant activity against malaria. This showcases the versatile potential of hydrazinecarbothioamide derivatives in treating infectious diseases (Divatia et al., 2014). Additionally, compounds from the hydrazinecarbothioamide class, including those with modifications such as the addition of 8-ethoxycoumarin or 1,2,4-triazole moieties, have been studied for their antioxidant and anticancer activities. These studies highlight the compounds' abilities to inhibit cell proliferation and exhibit antioxidant properties, suggesting their potential use in cancer treatment (Mohamed et al., 2012; Barbuceanu et al., 2014).

Corrosion Inhibition

Additionally, derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide have been explored for their role as corrosion inhibiting agents. Hydroxy phenyl hydrazides, a related class of compounds, were synthesized and fully investigated for their protective ability against corrosion of mild steel in acidic media. These compounds showed promising results in various electrochemical and microscopic techniques, indicating their potential as environmentally benign corrosion inhibitors (Singh et al., 2021).

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[2-(4-ethoxyphenyl)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-2-24-15-6-3-13(4-7-15)11-18(23)21-22-19(27)20-14-5-8-16-17(12-14)26-10-9-25-16/h3-8,12H,2,9-11H2,1H3,(H,21,23)(H2,20,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRMRKIKEUYDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NNC(=S)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.